![molecular formula C14H22ClNO B2632382 (S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride](/img/structure/B2632382.png)
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride
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Overview
Description
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO and its molecular weight is 255.78 g/mol. The purity is usually 95%.
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Biological Activity
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride is a compound that belongs to the aminotetralin class, which has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound features a methoxy group at the 7-position and a propyl amine substituent, which significantly influences its biological activity. The molecular formula is C_{16}H_{23}N_{1}O_{1}·HCl, with a molecular weight of approximately 283.82 g/mol. Its solubility in water makes it suitable for various pharmaceutical applications.
Neuropharmacological Effects
Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its interactions with dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The compound's structural similarity to other dopaminergic agents suggests it may modulate neurotransmission effectively.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Dopamine Receptor Interaction | Modulates dopamine signaling pathways, potentially beneficial in neurological disorders. |
Opioid Receptor Affinity | Exhibits antagonist properties at K-opioid receptors, which may influence behavioral responses. |
Anti-inflammatory Effects | Preliminary studies suggest potential anti-inflammatory properties. |
The mechanism of action for this compound involves its binding to specific receptors in the central nervous system. It is believed to interact with dopamine D2 and D3 receptors, leading to alterations in neuronal signaling that may provide therapeutic benefits.
- Dopamine Receptor Binding : The compound shows high affinity for D2 and D3 receptors, with structure-activity relationship studies indicating that substitutions at specific positions can enhance or diminish this affinity .
- Opioid Receptor Modulation : The compound acts as an antagonist at K-opioid receptors, contributing to its potential in treating addiction and pain management .
Study 1: Dopamine Receptor Interaction
A study evaluated the binding affinity of this compound at dopamine receptors using HEK-293 cells expressing human D2 and D3 receptors. Results indicated a significant binding affinity with IC50 values suggesting potential therapeutic applications in treating dopaminergic disorders .
Study 2: Anti-inflammatory Properties
In vivo models demonstrated that the compound exhibited anti-inflammatory effects, reducing cytokine levels in response to inflammatory stimuli. This suggests a dual action where it can modulate both dopaminergic activity and inflammatory responses .
Study 3: Opioid Receptor Antagonism
Research on the opioid receptor interactions highlighted that this compound functions as a selective K-opioid receptor antagonist, providing insights into its potential use in managing opioid dependence .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Variations in substituents have shown to affect receptor binding affinities significantly.
Table 2: Structure-Activity Relationships
Compound Variant | D2 Receptor Affinity (Ki) | D3 Receptor Affinity (Ki) |
---|---|---|
(S)-(-)-7-methoxy-N-propyl-tetraline | 8.16 ± 0.05 nM | 7.34 ± 0.04 nM |
6-Methoxy-N-propyl-tetraline | 10 ± 0.02 nM | 9 ± 0.03 nM |
5-Methoxy-N,N-diisopropyltryptamine | 15 ± 0.01 nM | NR |
NR = Not Reported
Scientific Research Applications
Central Nervous System Disorders
(S)-(-)-7-methoxy-N-propyl-2-aminotetraline hydrochloride has been identified as a compound with significant activity in treating various central nervous system disorders. It has shown potential in addressing:
- Depression and Anxiety : The compound exhibits properties that may alleviate symptoms of depression and anxiety by acting on serotonin receptors, particularly the 5-HT1 receptor subtype .
- Psychotic Disorders : Its pharmacological profile suggests efficacy in managing psychotic symptoms, making it a candidate for further investigation in antipsychotic therapies .
Opioid Receptor Modulation
Recent studies have indicated that aminotetralins, including this compound, may function as opioid receptor antagonists. This property could be beneficial in developing treatments for opioid addiction and managing withdrawal symptoms .
Melatonin Receptor Activity
The compound has been associated with melatonin receptor activities, suggesting that it could play a role in sleep disorders and circadian rhythm regulation. This aspect opens avenues for research into its use as a sleep aid or in treating insomnia .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
- Dopamine Receptor Studies : In vitro studies demonstrated that the compound significantly inhibits forskolin-stimulated cAMP accumulation in D2L receptor-transfected cells, indicating robust agonist activity compared to dopamine itself .
- Behavioral Studies : Animal models have shown that administration of this compound leads to reduced anxiety-like behaviors and improved depressive symptoms, supporting its potential as a therapeutic agent .
- Opioid Antagonism : Research indicates that certain derivatives of aminotetralins exhibit high affinity for kappa-opioid receptors, suggesting that this compound could be explored for its role in opioid receptor modulation .
Properties
IUPAC Name |
(2S)-7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13;/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3;1H/t13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBFQXBFQPSSC-ZOWNYOTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@H]1CCC2=C(C1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.